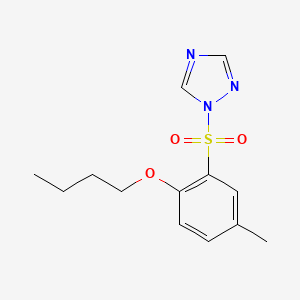
Acid Red 308
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Red 308: is a synthetic dye commonly used in various industrial and scientific applications. It is a red to reddish-brown crystalline powder that is soluble in water and ethanol. This compound is known for its excellent dyeing properties and ability to bind with proteins, making it useful in biological and histological staining .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acid Red 308 is typically synthesized through a series of chemical reactions involving the selection of appropriate starting materials, performing chemical reactions, extracting and purifying the product, and then drying to obtain the red crystalline powder . The specific steps include:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as aromatic amines and naphthalenesulfonic acids.
Diazotization: The aromatic amine is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalenesulfonic acid derivative under controlled pH conditions to form the azo dye.
Purification: The resulting product is purified through filtration, washing, and drying to obtain the final crystalline powder.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated equipment to ensure consistency and efficiency. The process includes:
Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Environmental Considerations: Waste management and environmental regulations are strictly followed to minimize the impact of chemical production on the environment.
Analyse Des Réactions Chimiques
Types of Reactions: Acid Red 308 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents such as sodium dithionite, resulting in the cleavage of the azo bond and formation of aromatic amines.
Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Sodium dithionite is a commonly used reducing agent, and the reactions are usually performed in aqueous solutions.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions, often under mild conditions.
Major Products Formed:
Oxidation Products: Various oxidation products, including quinones and carboxylic acids, can be formed.
Reduction Products: Aromatic amines are the primary products of reduction reactions.
Substitution Products: Substituted derivatives of this compound are formed depending on the nucleophile used.
Applications De Recherche Scientifique
Acid Red 308 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Acid Red 308 involves its ability to bind with proteins and other biological molecules. The dye forms stable complexes with proteins through electrostatic interactions and hydrogen bonding. This binding property makes it useful for staining cellular structures and tissues, allowing for detailed visualization under a microscope .
Comparaison Avec Des Composés Similaires
Acid Red 1: Another azo dye with similar dyeing properties but different molecular structure.
Acid Red 87: Known for its use in textile dyeing and similar applications.
Acid Red 151: Used in various industrial applications, including dyeing and printing.
Comparison:
Propriétés
Numéro CAS |
12220-36-9 |
|---|---|
Formule moléculaire |
C24H50N2NaO5 |
Poids moléculaire |
0 |
Synonymes |
Acid Red 308 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173040.png)

![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173044.png)
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)
